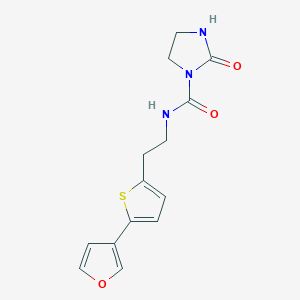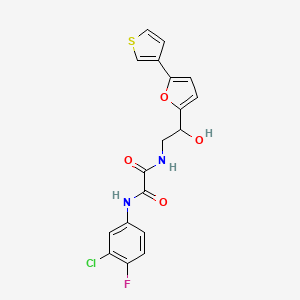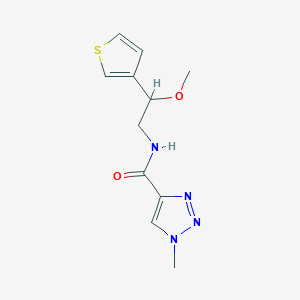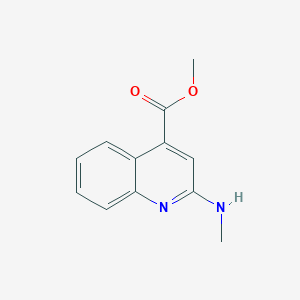
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is an organic compound with the molecular formula C15H20O. It is a ketone derivative of tetrahydronaphthalene, characterized by a pentanone group attached to the second position of the tetrahydronaphthalene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Mécanisme D'action
Target of Action
Similar synthetic cathinones have been shown to interact with monoamine neurotransmitters .
Mode of Action
Pharmacological studies in vitro have shown that similar synthetic cathinones inhibit reuptake and promote the release of monoamine neurotransmitters .
Biochemical Pathways
The interaction with monoamine neurotransmitters suggests that it may affect pathways related to mood regulation and neural signaling .
Pharmacokinetics
A related compound has been detected in rat urine after subcutaneous administration , suggesting that it may have similar pharmacokinetic properties. It is also known that this compound is a liquid at room temperature .
Result of Action
Similar synthetic cathinones have been shown to fail to produce stimulant effects in animals . Instead, they have a pharmacological profile more comparable to that of sedating empathogens such as MDAI and 5-Methyl-MDA .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature may affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one typically involves the Friedel-Crafts acylation of tetrahydronaphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Applications De Recherche Scientifique
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)pentan-1-one
- 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one
- 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-2-(1-pyrrolidinyl)pentan-1-one
Comparison: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other similar compounds. Its structure allows for specific interactions and reactivity patterns that can be advantageous in various applications.
Propriétés
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYFZKQIFQCCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2988984.png)



![1-(1,3-BENZOXAZOL-2-YL)-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2988991.png)


![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)





![(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2989007.png)
